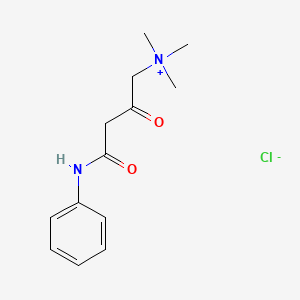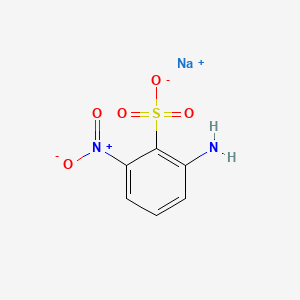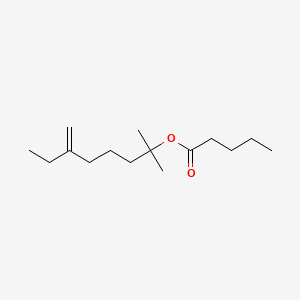
(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.75516 g/mol. It is known for its unique structure, which includes an anilino group and a trimethylammonium group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride typically involves the reaction of aniline with a suitable dioxobutyl compound under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the anilino group. The final step involves the quaternization of the nitrogen atom with trimethylamine to form the trimethylammonium chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The anilino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new anilino derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with target molecules, while the trimethylammonium group can participate in ionic interactions. These interactions facilitate the binding of the compound to its targets, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Anilino-2,4-dioxobutyl)dimethylammonium chloride
- (4-Anilino-2,4-dioxobutyl)ethylammonium chloride
- (4-Anilino-2,4-dioxobutyl)propylammonium chloride
Uniqueness
Compared to similar compounds, (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is unique due to its trimethylammonium group, which enhances its solubility and reactivity. This makes it more versatile in various applications, particularly in organic synthesis and biological research .
Eigenschaften
CAS-Nummer |
85005-65-8 |
|---|---|
Molekularformel |
C13H19ClN2O2 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
(4-anilino-2,4-dioxobutyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-15(2,3)10-12(16)9-13(17)14-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H |
InChI-Schlüssel |
ULDWYIBZWNNLMT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(=O)CC(=O)NC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















